![molecular formula C10H16N4O2 B8048483 1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine](/img/structure/B8048483.png)
1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine
Overview
Description
1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine is a useful research compound. Its molecular formula is C10H16N4O2 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Derivatives for Antibacterial Study : A study demonstrated the synthesis of novel derivatives using piperidine, which showed potential as antibacterial agents (Muthineni et al., 2016).
Application in Cancer Treatment : A compound structurally related to 1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine was identified as an Aurora kinase inhibitor, which may be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Structural Analysis and Characterization : Research focusing on the reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine led to the formation of a compound with a 1-methyl-1H-pyrazol-5-yl substituent, contributing to the understanding of such compounds' structural properties (Richter et al., 2009).
Exploring Cannabinoid Receptor Antagonists : Studies have been conducted to explore structure-activity relationships of pyrazole derivatives, including compounds similar to 1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine, as cannabinoid receptor antagonists. These compounds could potentially antagonize harmful effects of cannabinoids (Lan et al., 1999).
Synthesis of Fused Pyran Derivatives for Anticancer Activity : A study reported the synthesis of new pyran derivatives with potential anticancer activity, using piperidine as a catalyst (Hadiyal et al., 2020).
Synthesis of Novel Methyl 4-(1H-Pyrazol-1-yl) Piperidine-1-carboxylates : This study developed a series of novel heterocyclic amino acids in their N-Boc protected ester form, providing insights into the synthesis of complex organic compounds (Matulevičiūtė et al., 2021).
Insecticidal Activity of Piperidine Thiazole Compounds : Research on new piperdine thiazole compounds revealed certain insecticidal activities against armyworm, showcasing the potential of such compounds in pest control (Ding et al., 2019).
Electrochemical Studies of Mannich Bases with Pyrazolone Moiety : A series of Mannich bases bearing a pyrazolone moiety were synthesized and characterized, including electrochemical studies to understand their properties (Naik et al., 2013).
properties
IUPAC Name |
1-methyl-4-[(4-nitropyrazol-1-yl)methyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-12-4-2-9(3-5-12)7-13-8-10(6-11-13)14(15)16/h6,8-9H,2-5,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSVSUFGZZAHGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CN2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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